Ethyl 2-(2,5-dichloropyridin-4-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 5-position and a 2,5-dichloropyridin-4-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of 2,5-dichloropyridine-4-carbaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of alcohols or aldehydes from the ester group.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound can be used as a building block for the synthesis of functional materials with applications in electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The molecular docking studies have shown favorable interactions with active residues of proteins such as ATF4 and NF-kB, indicating its potential role in modulating inflammatory and stress response pathways .
Comparison with Similar Compounds
Ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar structure but different substitution pattern, leading to varied biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but differ in the nature of the substituents, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Ethyl 2-(2,5-dichloropyridin-4-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with an ethyl ester group and a dichloropyridine moiety. Its molecular formula is C10H8Cl2N2O2 with a molecular weight of approximately 270.07 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Related pyrimidine derivatives have demonstrated the ability to suppress COX-2 activity, indicating potential use in inflammatory conditions .
Table 1: Biological Activities of Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Dichloropyridine moiety | Antimicrobial, anticancer |
Methyl 6-amino-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidine | Methoxy group | Anticancer |
Ethyl 6-amino-5-chloro-pyrimidine | Lacks dichloropyridine | Enzyme inhibition |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Key methods include:
- Condensation Reactions : Combining pyrimidine derivatives with dichloropyridine under controlled conditions.
- Esterification : Reacting carboxylic acids with alcohols to form esters.
- Substitution Reactions : Modifying existing compounds to enhance biological activity or alter properties.
These methods allow for the efficient production of the compound and its derivatives, facilitating further research into their biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:
- The presence of electron-withdrawing groups (like chlorine) enhances the compound's potency against specific targets.
- Modifications at the pyrimidine ring can significantly impact its interaction with enzymes and receptors.
Case Studies
Several studies have highlighted the potential of similar pyrimidine derivatives:
-
In Vitro Studies on COX Inhibition : Compounds structurally related to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Example : A study reported that certain derivatives exhibited IC50 values as low as 0.04μmol, indicating strong inhibitory effects on COX enzymes.
- Anticancer Activity in Cell Lines : Research has demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, providing a basis for further exploration of this compound in oncology .
Properties
Molecular Formula |
C12H9Cl2N3O2 |
---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-19-12(18)7-4-16-11(17-5-7)8-3-10(14)15-6-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
QNPDYGPBDDLZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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